Cas no 2229114-65-0 (1-2-(5-methyl-2-nitrophenyl)ethylcyclopropan-1-ol)
1-2-(5-methyl-2-nitrophenyl)ethylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-2-(5-methyl-2-nitrophenyl)ethylcyclopropan-1-ol
- 1-[2-(5-methyl-2-nitrophenyl)ethyl]cyclopropan-1-ol
- 2229114-65-0
- EN300-1836727
-
- Inchi: 1S/C12H15NO3/c1-9-2-3-11(13(15)16)10(8-9)4-5-12(14)6-7-12/h2-3,8,14H,4-7H2,1H3
- InChI Key: XHZZCTTYRZKALC-UHFFFAOYSA-N
- SMILES: OC1(CCC2C=C(C)C=CC=2[N+](=O)[O-])CC1
Computed Properties
- Exact Mass: 221.10519334g/mol
- Monoisotopic Mass: 221.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 66Ų
1-2-(5-methyl-2-nitrophenyl)ethylcyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1836727-0.05g |
1-[2-(5-methyl-2-nitrophenyl)ethyl]cyclopropan-1-ol |
2229114-65-0 | 0.05g |
$912.0 | 2023-09-19 | ||
| Enamine | EN300-1836727-0.1g |
1-[2-(5-methyl-2-nitrophenyl)ethyl]cyclopropan-1-ol |
2229114-65-0 | 0.1g |
$956.0 | 2023-09-19 | ||
| Enamine | EN300-1836727-0.25g |
1-[2-(5-methyl-2-nitrophenyl)ethyl]cyclopropan-1-ol |
2229114-65-0 | 0.25g |
$999.0 | 2023-09-19 | ||
| Enamine | EN300-1836727-0.5g |
1-[2-(5-methyl-2-nitrophenyl)ethyl]cyclopropan-1-ol |
2229114-65-0 | 0.5g |
$1043.0 | 2023-09-19 | ||
| Enamine | EN300-1836727-1.0g |
1-[2-(5-methyl-2-nitrophenyl)ethyl]cyclopropan-1-ol |
2229114-65-0 | 1g |
$1086.0 | 2023-06-01 | ||
| Enamine | EN300-1836727-2.5g |
1-[2-(5-methyl-2-nitrophenyl)ethyl]cyclopropan-1-ol |
2229114-65-0 | 2.5g |
$2127.0 | 2023-09-19 | ||
| Enamine | EN300-1836727-5.0g |
1-[2-(5-methyl-2-nitrophenyl)ethyl]cyclopropan-1-ol |
2229114-65-0 | 5g |
$3147.0 | 2023-06-01 | ||
| Enamine | EN300-1836727-10.0g |
1-[2-(5-methyl-2-nitrophenyl)ethyl]cyclopropan-1-ol |
2229114-65-0 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1836727-1g |
1-[2-(5-methyl-2-nitrophenyl)ethyl]cyclopropan-1-ol |
2229114-65-0 | 1g |
$1086.0 | 2023-09-19 | ||
| Enamine | EN300-1836727-5g |
1-[2-(5-methyl-2-nitrophenyl)ethyl]cyclopropan-1-ol |
2229114-65-0 | 5g |
$3147.0 | 2023-09-19 |
1-2-(5-methyl-2-nitrophenyl)ethylcyclopropan-1-ol Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-2-(5-methyl-2-nitrophenyl)ethylcyclopropan-1-ol
1-2-(5-Methyl-2-Nitrophenyl)Ethylcyclopropan-1-Ol: A Comprehensive Overview
1-2-(5-Methyl-2-Nitrophenyl)Ethylcyclopropan-1-Ol, a compound with the CAS number 2229114-65-0, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and an alcohol functional group. The molecule's structure and properties make it a valuable compound for various applications, particularly in drug design and advanced materials development.
The cyclopropane ring in this compound is a key structural feature that contributes to its stability and reactivity. Cyclopropane rings are known for their high strain energy, which can be harnessed in chemical reactions to induce specific reactivities or to serve as a platform for further functionalization. In this case, the cyclopropane ring is attached to an ethyl group that is further connected to a 5-methyl-2-nitrophenyl substituent. This substituent introduces additional electronic effects and steric hindrance, which can influence the compound's behavior in various chemical environments.
The alcohol functional group present in the molecule adds hydrophilic properties, enhancing its solubility in polar solvents and potentially improving its bioavailability if used in pharmaceutical applications. Recent studies have explored the role of such functional groups in modulating the pharmacokinetics of drug candidates, making this compound an interesting candidate for further research in medicinal chemistry.
One of the most notable aspects of 1-2-(5-Methyl-2-Nitrophenyl)Ethylcyclopropan-1-Ol is its potential as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for a wide range of chemical modifications, making it a versatile building block in organic synthesis. Researchers have demonstrated that this compound can undergo various reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the reaction conditions and reagents employed.
Recent advancements in synthetic methodology have enabled more efficient and selective syntheses of this compound. For instance, studies have shown that the use of transition metal catalysts can significantly enhance the yield and purity of 1-2-(5-Methyl-2-Nitrophenyl)Ethylcyclopropan-1-Ol when synthesized via palladium-catalyzed coupling reactions. These methods not only improve the scalability of production but also reduce environmental impact by minimizing waste generation.
In terms of applications, 1-2-(5-Methyl-2-Nitrophenyl)Ethylcyclopropan-1-Ol has shown promise in several areas:
1. Pharmacology: The compound's unique structure makes it a potential candidate for drug design, particularly in targeting specific biological pathways or receptors.
2. Materials Science: Its ability to form stable structures under various conditions suggests potential applications in polymer synthesis or as a component in advanced materials.
3. Organic Synthesis: As mentioned earlier, this compound serves as an excellent intermediate for constructing more complex molecules with tailored properties.
Recent research has also highlighted the importance of understanding the stereochemistry of 1-2-(5-Methyl-2-Nitrophenyl)Ethylcyclopropan-1-Ol due to its potential impact on biological activity and material properties. Stereoisomers of this compound have been studied to determine how variations in spatial arrangement affect their interactions with biological systems or their physical properties when incorporated into materials.
Furthermore, computational chemistry has played a pivotal role in elucidating the electronic structure and reactivity of this compound. Advanced computational models have provided insights into its bonding characteristics, reaction mechanisms, and potential interactions with other molecules. These findings are crucial for guiding experimental work and optimizing synthetic pathways.
In conclusion, 1-2-(5-Methyl-2-Nitrophenyl)Ethylcyclopropan-1-Ol (CAS No: 2229114650) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as an important tool for future research and development efforts.
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